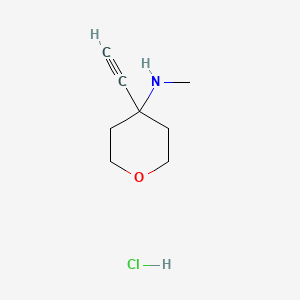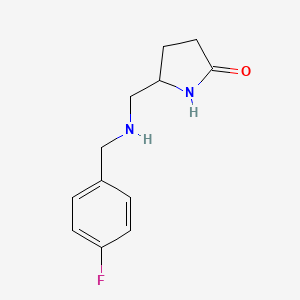![molecular formula C12H18Cl2N4O B15300494 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzodiazole ring followed by the introduction of the aminoethyl and propanamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride
- 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]butanamide dihydrochloride
Uniqueness
Compared to similar compounds, 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These unique characteristics make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H18Cl2N4O |
|---|---|
分子量 |
305.20 g/mol |
IUPAC名 |
3-[2-(2-aminoethyl)benzimidazol-1-yl]propanamide;dihydrochloride |
InChI |
InChI=1S/C12H16N4O.2ClH/c13-7-5-12-15-9-3-1-2-4-10(9)16(12)8-6-11(14)17;;/h1-4H,5-8,13H2,(H2,14,17);2*1H |
InChIキー |
LONKQGMYMDEIRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)N)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)

![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)

![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)


![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)

